molecular formula C9H8BrNO2 B15252728 2-Bromo-6-cyclopropylpyridine-4-carboxylic acid CAS No. 1546188-63-9

2-Bromo-6-cyclopropylpyridine-4-carboxylic acid

Cat. No.: B15252728
CAS No.: 1546188-63-9
M. Wt: 242.07 g/mol
InChI Key: HDYDGWFRESWWTG-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropylpyridine-4-carboxylic acid is an organic compound with the molecular formula C₉H₈BrNO₂ and a molecular weight of 242.07 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a bromine atom at the 2-position, a cyclopropyl group at the 6-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-cyclopropylpyridine-4-carboxylic acid typically involves the bromination of 6-cyclopropylpyridine-4-carboxylic acid. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclopropylpyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling Reactions: Reagents include boronic acids and palladium catalysts.

Major Products Formed

Scientific Research Applications

2-Bromo-6-cyclopropylpyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action of 2-Bromo-6-cyclopropylpyridine-4-carboxylic acid is not well-documented. its reactivity can be attributed to the presence of the bromine atom, which can participate in substitution and coupling reactions, and the carboxylic acid group, which can form hydrogen bonds and interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-pyridinecarboxylic acid
  • 6-Cyclopropylpyridine-4-carboxylic acid
  • 2-Bromo-6-methylpyridine-4-carboxylic acid

Uniqueness

2-Bromo-6-cyclopropylpyridine-4-carboxylic acid is unique due to the presence of both a bromine atom and a cyclopropyl group on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

1546188-63-9

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

2-bromo-6-cyclopropylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H8BrNO2/c10-8-4-6(9(12)13)3-7(11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

HDYDGWFRESWWTG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=C2)C(=O)O)Br

Origin of Product

United States

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